1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one
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Overview
Description
1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H8BrIOS. It is a halogenated ketone featuring bromine, iodine, and a mercapto group attached to a phenyl ring.
Preparation Methods
The synthesis of 1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one typically involves halogenation reactions. One common method is the bromination of 1-(4-iodo-3-mercaptophenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial production methods may involve more scalable processes, including continuous flow reactors to ensure consistent product quality and yield. These methods often require optimization of reaction parameters such as temperature, concentration, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reacting with a primary amine can yield the corresponding amine derivative.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Scientific Research Applications
1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s halogenated structure makes it useful in studying enzyme inhibition and protein interactions, as halogen atoms can form strong interactions with biological targets.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties
Mechanism of Action
The mechanism of action of 1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its halogen and mercapto groups. These functional groups can form covalent bonds or strong non-covalent interactions with enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one can be compared with other halogenated ketones and mercapto-substituted compounds:
1-Bromo-1-(4-iodo-2-mercaptophenyl)propan-2-one: Similar structure but with the mercapto group in a different position, which can affect its reactivity and biological activity.
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Another halogenated ketone with a methoxy group instead of a mercapto group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of halogen and mercapto groups, which confer distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C9H8BrIOS |
---|---|
Molecular Weight |
371.03 g/mol |
IUPAC Name |
1-bromo-1-(4-iodo-3-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrIOS/c1-5(12)9(10)6-2-3-7(11)8(13)4-6/h2-4,9,13H,1H3 |
InChI Key |
NPYYSRWODZIZAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)I)S)Br |
Origin of Product |
United States |
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